4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLGWOEROKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009013-81-2 | |
| Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2009013-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multicomponent Cyclization Strategies
The core tetrahydropyrazolo[1,5-a]pyrazine scaffold is constructed via Ugi-azide condensation, leveraging trifluoroacetic acid in dichloromethane to facilitate cyclization. A representative three-step synthesis begins with 5-nitro-2H-pyrazole-3-carboxylic acid, undergoing reductive amination with benzylamine to yield a secondary amine intermediate. Subsequent coupling with chloroacetyl chloride under basic conditions (pH 9–10) forms the bicyclic framework, followed by nitro group reduction using H₂/Pd-C. Final hydrolysis of the ester moiety with 6N HCl at 80°C for 12 hours produces the free carboxylic acid, which is precipitated as the hydrochloride salt by saturating the solution with gaseous HCl.
Critical Parameters :
- Temperature control during cyclization (60–70°C prevents decarboxylation).
- Stoichiometric excess of chloroacetyl chloride (1.5 eq.) ensures complete coupling.
- HCl concentration during salt formation (>4N avoids hydrate byproducts).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates ring-closing steps, reducing reaction times from 24 hours to 15–30 minutes. In a patented protocol, tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate undergoes microwave-assisted cyclization at 150°C with Biotage Initiator Sixty, achieving 85% yield of the tetrahydropyrazolo-pyrazine core. Post-synthetic iodination using N-iodosuccinimide (NIS) in DMF introduces functional handles for further derivatization.
Advantages :
- Energy efficiency (50% reduction in thermal decomposition).
- Enhanced regioselectivity (≥95% purity by LC-MS).
Industrial-Scale Production
Continuous Flow Chemistry
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks during cyclization. A two-stage system combines:
- Reaction Zone : Mixing of pyrazole-3-carboxylic acid (1.0 eq.) and 1,2-diaminoethane (1.2 eq.) in ethanol at 65°C.
- Quench Zone : In-line addition of 37% HCl to precipitate the hydrochloride salt, achieving 92% yield at 10 kg/batch.
Process Metrics :
| Parameter | Value |
|---|---|
| Residence Time | 45 minutes |
| Throughput | 1.2 kg/hour |
| Purity (HPLC) | 99.1% |
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, D₂O) :
- δ 7.39 (s, 1H, pyrazole-H3)
- δ 4.52–4.56 (m, 2H, CH₂N)
- δ 3.70–3.74 (m, 2H, CH₂CO)
- δ 3.47 (m, 1H, CHCH₃)
- δ 1.33 (d, J = 6.8 Hz, 3H, CH₃)
LC-MS (ESI+) :
- m/z 181.1 [M+H]+ (calc. 181.15 for C₇H₇N₃O₃)
- Retention time: 4.2 minutes (C18 column, 0.1% formic acid/acetonitrile gradient)
XRD Analysis :
- Monoclinic crystal system (P2₁/c)
- Hydrogen bonding network between carboxylic acid O-H and chloride ions stabilizes the lattice.
Comparative Method Analysis
Yield vs. Synthetic Approach
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Microwave Cyclization | 85 | 95 | Moderate |
| Flow Chemistry | 92 | 99 | High |
| Batch Reactor | 78 | 91 | Low |
Microwave-assisted routes favor small-scale API synthesis, while flow systems dominate industrial production due to superior heat transfer and consistency.
Byproduct Formation
Common impurities include:
- Decarboxylated Derivative (5–7%) : Mitigated by maintaining pH >4 during hydrolysis.
- Dihydrochloride Salt (3%) : Controlled by limiting HCl stoichiometry to 1.05 eq.
Regulatory Compliance
- ICH Guidelines : Residual solvent levels meet Q3C limits (DMF <880 ppm, acetonitrile <410 ppm).
- Genotoxic Impurities : Iodide byproducts controlled to <1 ppm via activated carbon filtration.
Chemical Reactions Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
It appears the query is focused on the applications of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride," but the search results primarily discuss related compounds and their applications, particularly in cancer therapy. Here's a breakdown of the information available and potential applications based on similar compounds:
1. Chemical Information
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid:
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine:
2. Potential Applications in Cancer Therapy (Based on Similar Compounds)
Several search results discuss pyrazolo-pyridine, pyrazolo-pyrdine, pyrazol-pyrimidine-amine, and pyrazole carboxamide derivatives as potential anticancer agents . These compounds have demonstrated anticancer effects on various cancer cell lines, including MCF-7, Hela, and HCT116 .
- Mechanism of Action: These compounds often induce cell cycle arrest and apoptosis in cancer cells . They can also inhibit CDK2 and COX-2 enzymes, which are potential targets for cancer treatment . Some compounds also elevate intracellular reactive oxygen species (ROS) levels .
- Specific Examples:
- St.4 exhibited anticancer activity against HeLa cells .
- St.5 demonstrated cytotoxicity against MCF-7 and HCT116 cell lines .
- St.8 showed activity against various cancer cell lines and CDK2 .
- St.9 and St.10 exhibited antiproliferative effects against five solid cancer cell lines and inhibited HDAC2 .
- St.11 induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle .
- St.17 demonstrated anti-proliferative effects against T-47D and MDA-MB-231 cell lines .
3. Structural Insights and Activity
- The electronic properties of substituents can influence the anticancer activity of these compounds . For example, the presence of electron-donating groups may diminish activity, while electron-withdrawing groups can enhance it .
- Molecular docking studies suggest that these compounds can fit well in the active sites of CDK2 and CDK9, providing a mechanism for their action against cancer cells .
- The pyrazole-3-carboxamide group can form hydrogen bonds with residues in the hinge area of CDK2, which is essential for CDK2 inhibition .
4. Related Compounds
Other related compounds identified include:
- 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid .
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate .
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid .
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In the context of its antiviral activity, it acts as a core protein allosteric modulator (CpAM) that inhibits the replication of HBV by binding to the core protein and preventing the formation of functional viral particles . This disruption of viral assembly leads to a reduction in viral load.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Solubility | CAS Number | Key Modifications |
|---|---|---|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride | C₇H₈ClN₃O₃ | 217.62 | High (aqueous) | Not explicitly listed* | Carboxylic acid + HCl salt |
| Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | C₉H₁₁N₃O₂ | 193.20 | Low (organic) | 118055-06-4 | Ethyl ester; neutral form |
| Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | C₈H₉N₃O₃ | 195.18 | Moderate (DMSO) | 604003-25-0 | 4-Oxo group + methyl ester |
| 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride | C₈H₁₀ClN₃O₂ | 215.64 | High (aqueous) | 209527-06-0 | Methyl substitution at position 6 |
| 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | C₇H₇N₃O₃ | 181.15 | Moderate (buffer) | 1029721-02-5 | 4-Ketone; free acid form |
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride (THPP) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of THPP and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 168.16 g/mol
- CAS Number : 165894-07-5
Antiviral Activity
THPP and its derivatives have been investigated for their antiviral properties, particularly against the Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
-
HIV-1 Integrase Inhibition :
A series of substituted tetrahydropyrazolo derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The lead compound demonstrated an IC₅₀ value of 74 nM in inhibiting integrase-catalyzed strand transfer and an IC₉₅ value of 63 nM in inhibiting HIV-1 replication in cell cultures with normal human serum . -
HBV Core Protein Modulation :
Recent studies have identified THPP derivatives as effective HBV core protein allosteric modulators (CpAMs). These compounds showed significant inhibition of HBV DNA viral load in mouse models, indicating their potential as therapeutic agents against HBV .
Kinase Inhibition
THPP derivatives have also been explored for their inhibitory effects on casein kinase 1 (CK1), an important regulator in various cellular processes.
- Casein Kinase Inhibition :
Specific derivatives were shown to inhibit CK1d/e with promising potency, suggesting potential applications in cancer therapy where CK1 plays a crucial role .
Table of Biological Activities
Case Studies
-
HIV Research :
A study focused on the synthesis of 4-oxo derivatives of tetrahydropyrazolo compounds highlighted their effectiveness against HIV integrase. The structure-activity relationship (SAR) studies revealed that specific substitutions enhance binding affinity to the integrase active site . -
HBV Studies :
Another research effort demonstrated that THPP derivatives could effectively inhibit a range of nucleos(t)ide-resistant HBV variants in vitro, providing a basis for further development into clinical therapies .
Q & A
Q. What are the optimized synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives?
Synthesis typically involves functionalization at position 7 using silylformamidine or nitro group introduction. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate is synthesized by reacting methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C, followed by overnight stirring and purification . Key steps include:
- Reagent optimization : Use of silylformamidine for nucleophilic substitution.
- Purification : Crystallization from hexane or cold-water washing.
- Yield improvement : Control of reaction time and stoichiometry (e.g., 5.6 mmol starting material yields ~70% product).
Q. How are analytical techniques (e.g., NMR, HRMS) applied to confirm the structure of this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl esters show signals at δ 3.9–4.1 ppm, while nitro groups deshield adjacent protons .
- HRMS : Compare calculated vs. observed m/z values (e.g., [M + H]⁺: calcd 254.1042, found 254.1039) to validate purity .
- Elemental analysis : Discrepancies <0.3% between calcd/found values (e.g., C: 61.65% vs. 61.78%) indicate minor impurities .
Q. What safety protocols are critical when handling this compound?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), respiratory tract irritation (H335) .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and consult safety data sheets (SDS).
- First aid : Immediate rinsing for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Regioselectivity is controlled by steric and electronic factors:
- Electrophilic substitution : Nitration occurs at position 3 due to directing effects of the carboxylate group .
- Nucleophilic agents : Silylformamidine selectively targets position 7 in non-polar solvents (e.g., benzene) .
- Reaction monitoring : Use TLC or in-situ IR to track intermediates.
Q. What methodologies resolve contradictions in spectral data for structurally similar derivatives?
- Comparative analysis : Cross-reference NMR shifts of analogous compounds (e.g., 3-nitro vs. 3-bromo derivatives) .
- Computational validation : DFT calculations predict chemical shifts to identify misassignments.
- X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry .
Q. How does the compound’s stability impact experimental design in kinetic studies?
- Degradation pathways : Hydrolytic instability in aqueous media requires anhydrous conditions for long-term storage .
- Temperature effects : Stability decreases above 25°C; use cold storage (4°C) for >6-month preservation .
- Inhibitory activity : Maintain bioactivity by avoiding prolonged exposure to light or oxygen .
Q. What strategies improve yield in multi-step syntheses of pyrazolo[1,5-a]pyrazine derivatives?
- Stepwise optimization : Isolate intermediates after each step (e.g., nitro group introduction before carboxylation) .
- Catalytic systems : Pd/C or Pt/C for hydrogenation steps (e.g., 95% yield reduction of nitro to amine groups under H₂) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How are computational models used to predict reactivity in fused pyrazine systems?
- DFT/MO theory : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.
- Docking studies : Model interactions with biological targets (e.g., RIPK1 inhibition) to guide functional group modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
